

# Crystal structure of 1H-imidazol-1-ylmethanol

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## Compound of Interest

Compound Name: **1H-imidazol-1-ylmethanol**

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An In-depth Technical Guide to the Crystal Structure of **1H-imidazol-1-ylmethanol**

## Authored by: A Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

## Abstract

This technical guide provides a comprehensive examination of the synthesis, crystallization, and structural elucidation of **1H-imidazol-1-ylmethanol** ( $C_4H_6N_2O$ ). This pivotal imidazole derivative serves as a crucial precursor in the synthesis of N-heterocyclic carbenes (NHCs), which are instrumental as ligands in metal-based catalysis.<sup>[1][2][3]</sup> While the synthesis of **1H-imidazol-1-ylmethanol** has been previously documented, its crystal structure remained unreported until recently.<sup>[1][2]</sup> This guide will detail the crystallographic analysis, revealing a monoclinic ( $P2_1/n$ ) symmetry with three unique molecules in the asymmetric unit.<sup>[1][2][4][5][6][7][8][9]</sup> A defining feature of its solid-state architecture is the formation of a three-membered macrocycle through head-to-tail O—H···N hydrogen bonding.<sup>[1][2][4][5][6][7][8][9]</sup>

## Introduction: The Significance of Imidazole Derivatives in Catalysis and Drug Discovery

The imidazole scaffold is a cornerstone in heterocyclic chemistry, largely due to its role as a precursor to N-heterocyclic carbenes (NHCs).<sup>[1][3][9]</sup> First identified in the 1950s and further developed for inorganic and organic chemistry in the 1960s, NHCs have emerged as superior ligands in the realm of metal-based catalysis.<sup>[1][2][3][4]</sup> **1H-imidazol-1-ylmethanol** is a key

intermediate in the synthesis of these influential molecules.[1][2][3][4] The hydroxyl group provides a reactive handle for further functionalization, while the imidazole core offers the necessary electronic and steric properties for ligand applications. A thorough understanding of its solid-state structure is paramount for controlling its reactivity and designing new catalytic systems.

## Synthesis and Crystallization: A Self-Validating Protocol

The synthesis of **1H-imidazol-1-ylmethanol** is efficiently achieved through the reaction of imidazole with paraformaldehyde.[1][2][7] The crystalline product is conveniently obtained directly from the reaction mixture.[1][2][7]

### Experimental Protocol: Synthesis and Crystallization

#### Step 1: Reaction Setup

- Under an argon atmosphere, add imidazole (11.38 g, 167.2 mmol) to an ice-cold, degassed mixture of paraformaldehyde (5.01 g, 167 mmol) and 1,4-dioxane (45 mL) in a two-neck round-bottom flask equipped with a stir bar, condenser, and vacuum adapter.[1][4]

#### Step 2: Reaction Progression

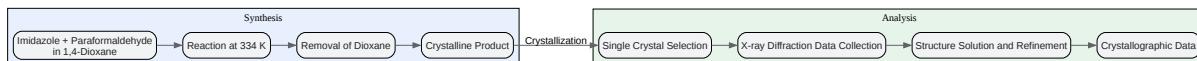
- After the addition of all reagents, remove the reaction mixture from the ice bath and allow it to warm to room temperature.[1][4]
- Continue stirring for an additional 2 hours at room temperature.[1][4]
- Heat the reaction at 334 K and stir overnight for 12 hours.[1][4]

#### Step 3: Product Isolation and Crystallization

- Cool the mixture to room temperature.[1][2][4]
- Remove the 1,4-dioxane under reduced pressure to yield a clear, colorless liquid.[1][2][4]  
Store this liquid at 255 K.[1][2][4]

- The final product, **1H-imidazol-1-ylmethanol**, is obtained as a white, moist solid (11.6166 g, 70.9% yield) and should be stored at 277 K.[1][2][4]
- Single crystals suitable for X-ray diffraction can be grown directly from the dioxane reaction mixture slurry.[1][7] A clear, colorless plate-like crystal with dimensions of approximately 0.39 x 0.20 x 0.13 mm is ideal.[1][7]

## Workflow for Synthesis and Structural Elucidation



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Caption: Workflow from synthesis to structural analysis of **1H-imidazol-1-ylmethanol**.

## Crystal Structure Analysis: Unveiling the Solid-State Architecture

The crystal structure of **1H-imidazol-1-ylmethanol** was determined by single-crystal X-ray diffraction. The diffraction data was collected using a Rigaku XtaLAB Mini II benchtop X-ray diffractometer with Mo-target X-ray tube ( $\lambda = 0.71073 \text{ \AA}$ ).[1][7]

## Crystallographic Data Summary

Parameter	Value
Chemical Formula	C <sub>4</sub> H <sub>6</sub> N <sub>2</sub> O
Formula Weight	98.10 g/mol
Crystal System	Monoclinic
Space Group	P2 <sub>1</sub> /n
a (Å)	11.2345(3)
b (Å)	10.3734(3)
c (Å)	11.8341(4)
β (°)	102.394(3)
Volume (Å <sup>3</sup> )	1345.00(7)
Z	12
Z'	3
Temperature (K)	293(2)
Radiation type	Mo Kα
Wavelength (Å)	0.71073

Z = number of molecules in the unit cell; Z' = number of molecules in the asymmetric unit.

The title compound crystallizes in the monoclinic space group P2<sub>1</sub>/n, with three unique molecules of **1H-imidazol-1-ylmethanol** in the asymmetric unit (Z' = 3).<sup>[1][2][4][5][6][7][8][9]</sup> While chemically identical, these three molecules are distinguished by the torsion angle of the methanol substituent relative to the imidazole ring.<sup>[1]</sup> The measured torsion angles are -102.0(2)°, -80.2(2)°, and 90.6(2)°.<sup>[1][2]</sup> These distinct conformations are crucial for the formation of the observed hydrogen-bonded macrocycle.<sup>[1]</sup>

## Supramolecular Features: The Driving Forces of Crystal Packing

The crystal packing of **1H-imidazol-1-ylmethanol** is dominated by a robust hydrogen-bonding network. The three symmetry-unique molecules are interconnected in a head-to-tail fashion via O—H $\cdots$ N hydrogen bonds, forming a triangular supramolecule.[1][2][4][5][6][7][8][9]

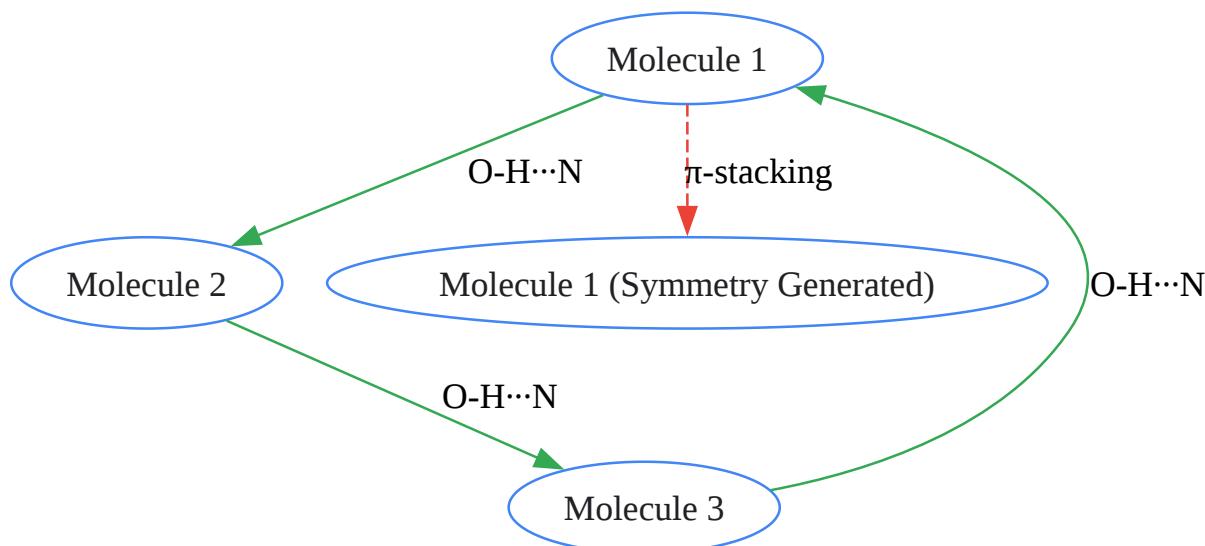
## Hydrogen Bonding Geometry

Donor— H $\cdots$ Acceptor	D-H (Å)	H $\cdots$ A (Å)	D $\cdots$ A (Å)	D-H $\cdots$ A (°)
O1—H1 $\cdots$ N4	0.82	1.93	2.741(2)	171
O2—H2A $\cdots$ N6	0.82	1.94	2.753(2)	175
O3—H3A $\cdots$ N2	0.91(3)	1.81(3)	2.715(2)	174(2)

These hydrogen bond lengths are typical for hydroxyl oxygen donors and imidazole nitrogen acceptors.[1] The resulting three-membered macrocycle has a diameter of approximately 9 to 9.5 Å and a height of about 2.6 Å.[1][2][6][7] These triangular units lie within the ac plane and exhibit offset stacking along the b-axis.[1][6][7]

In addition to hydrogen bonding, cofacial  $\pi$ -stacking is observed between one of the unique molecules and itself across an inversion center.[1][6][7] The centroid-to-centroid distance for this interaction is 3.7219(3) Å, which is a characteristic distance for  $\pi$ -stacked systems.[1][6][7]

## Logical Relationship of Intermolecular Interactions



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Caption: Intermolecular interactions in the crystal structure of **1H-imidazol-1-ylmethanol**.

## Database Survey and Structural Context

A search of the Cambridge Structural Database (CSD) for the formula C<sub>4</sub>H<sub>6</sub>N<sub>2</sub>O yielded eight hits, none of which matched the crystal structure of **1H-imidazol-1-ylmethanol**.<sup>[1][4]</sup> The most structurally similar compound found was 1H-imidazol-4-ylmethanol.<sup>[1][4][7]</sup> However, due to the different substitution pattern on the imidazole ring, it does not form the same cyclic supramolecular structure.<sup>[1][4]</sup>

## Conclusion: Implications for Rational Design

The detailed crystallographic analysis of **1H-imidazol-1-ylmethanol** provides invaluable insights into its solid-state behavior. The well-defined hydrogen bonding and π-stacking interactions govern the crystal packing and ultimately influence its physical properties. This structural knowledge is crucial for researchers in the field of catalysis, enabling a more rational approach to the design and synthesis of novel N-heterocyclic carbene ligands with tailored steric and electronic properties. For drug development professionals, understanding the intermolecular interactions of the imidazole core can inform the design of molecules with improved solid-state properties and target binding affinities.

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